molecular formula C23H22O B15167826 1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene CAS No. 650624-49-0

1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene

Katalognummer: B15167826
CAS-Nummer: 650624-49-0
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: FBLMQYRPORUOFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene is a chemical compound with the molecular formula C23H22O It is known for its unique structure, which includes a methoxyphenyl group and a butene-diyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where a phenylmagnesium bromide reacts with a suitable methoxyphenylbutene precursor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene involves its interaction with specific molecular targets. The methoxy group and the butene-diyl linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(p-Methoxyphenyl)-1-buten-3-one
  • 4-Methoxybenzylideneacetone
  • 4-(4-Methoxyphenyl)-3-buten-2-one

Uniqueness

1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene is unique due to its specific structural features, such as the methoxyphenyl group and the butene-diyl linkage These features confer distinct reactivity and properties compared to similar compounds

Eigenschaften

CAS-Nummer

650624-49-0

Molekularformel

C23H22O

Molekulargewicht

314.4 g/mol

IUPAC-Name

1-(1,2-diphenylbut-3-enyl)-2-methoxybenzene

InChI

InChI=1S/C23H22O/c1-3-20(18-12-6-4-7-13-18)23(19-14-8-5-9-15-19)21-16-10-11-17-22(21)24-2/h3-17,20,23H,1H2,2H3

InChI-Schlüssel

FBLMQYRPORUOFC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2)C(C=C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.